6-methoxy-1,4-oxazepane hydrochloride
Description
Contextual Significance of the 1,4-Oxazepane (B1358080) Ring System in Heterocyclic Chemistry
The 1,4-oxazepane ring system belongs to the larger family of seven-membered heterocycles, which are of significant interest in organic and medicinal chemistry. Unlike their five- and six-membered counterparts, which are abundant in nature and pharmaceuticals, seven-membered rings like 1,4-oxazepane offer a greater degree of conformational flexibility. This structural feature can be advantageous in designing molecules that can adapt to the complex topographies of biological targets such as enzymes and receptors.
The presence of both an oxygen and a nitrogen atom at positions 1 and 4, respectively, imparts unique physicochemical properties to the 1,4-oxazepane scaffold. The nitrogen atom can act as a basic center, allowing for salt formation (such as the hydrochloride salt), which can enhance aqueous solubility and facilitate formulation. It also provides a key point for substitution, enabling the introduction of various functional groups to modulate biological activity. The ether linkage, contributed by the oxygen atom, can influence the molecule's polarity and hydrogen-bonding capacity. The combination of these features makes the 1,4-oxazepane ring a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.
Historical Perspective of Oxazepane Derivatives in Academic Inquiry
The exploration of oxazepine derivatives in academic and industrial research has a rich history, with a significant focus on their applications in the central nervous system (CNS). Notably, the benzo-fused derivatives, known as benzoxazepines, have been extensively studied. For instance, the atypical antipsychotic drug loxapine, which features a dibenzo[b,f] acs.orgacs.orgoxazepine core, was first synthesized in the 1960s. Its discovery spurred further investigation into the pharmacological potential of related seven-membered heterocyclic systems.
Over the decades, research has expanded to explore a variety of substituted 1,4-oxazepane derivatives for a range of biological activities. Studies have demonstrated that this scaffold can serve as a basis for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs). For example, certain 1,4-oxazepane derivatives have been investigated as dopamine (B1211576) D4 receptor ligands, which are of interest for the treatment of schizophrenia. acs.orgnih.gov More recently, research has highlighted the potential of 1,4-oxazepane derivatives as H1-antihistamines and as monoamine reuptake inhibitors, suggesting their utility in treating allergies and mood disorders, respectively. acs.orggoogle.comgoogle.com The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has also been reported, showcasing the ongoing development of new synthetic methodologies to access this important scaffold. rsc.org
Rationale for Focused Research on 6-Methoxy-1,4-oxazepane (B13516605) Hydrochloride
The specific focus on 6-methoxy-1,4-oxazepane hydrochloride can be rationalized from a medicinal chemistry perspective. The introduction of a methoxy (B1213986) (-OCH3) group at the 6-position of the 1,4-oxazepane ring can have several predictable and potentially beneficial effects on the molecule's properties.
Firstly, the methoxy group can influence the molecule's conformational preferences, which can in turn affect its binding affinity and selectivity for a particular biological target. The size and electronics of the methoxy group can introduce specific steric and electronic interactions within a receptor's binding pocket.
Secondly, the methoxy group can impact the metabolic stability of the compound. The carbon-oxygen bond of the methoxy group is generally more resistant to metabolic cleavage than, for example, a carbon-hydrogen bond at the same position. This can lead to a longer half-life in the body, a desirable property for many drug candidates.
Thirdly, the methoxy group can modulate the lipophilicity of the molecule. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning lipophilicity, researchers can optimize a compound's ability to cross biological membranes, such as the blood-brain barrier, which is particularly relevant for CNS-active drugs.
Finally, the hydrochloride salt form is typically chosen to improve the aqueous solubility and stability of the parent compound, which is often a basic amine. This enhancement in solubility is crucial for both in vitro biological testing and for the development of oral or injectable drug formulations.
Overview of Current Research Landscape and Emerging Trends
The current research landscape for 1,4-oxazepane derivatives remains active and is characterized by several emerging trends. There is a continued interest in developing novel synthetic methods to access this scaffold with greater efficiency and stereocontrol. dntb.gov.uarsc.org This includes the use of innovative catalytic systems and the exploration of new ring-closing strategies.
A significant trend is the application of computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, to guide the design of new 1,4-oxazepane derivatives with improved potency and selectivity. acs.orgnih.gov These computational models help researchers to better understand the relationship between the chemical structure of a molecule and its biological activity, thereby accelerating the drug discovery process.
Furthermore, the scope of biological targets for 1,4-oxazepane derivatives is expanding. While CNS applications remain a major focus, recent patent literature suggests that these compounds are also being explored as monoamine reuptake inhibitors for the treatment of depression and other mood disorders. google.comgoogle.com There is also ongoing research into their potential as factor Xa inhibitors for anticoagulant therapy. nih.gov This diversification of targets indicates that the 1,4-oxazepane scaffold is likely to remain a valuable platform for the discovery of new medicines in the years to come.
Data Tables
Table 1: General Properties of the 1,4-Oxazepane Ring System
| Property | Description |
| Structure | A seven-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. |
| Molecular Formula | C5H11NO |
| Conformation | Exhibits significant conformational flexibility, with multiple low-energy conformations possible (e.g., chair, boat, twist-boat). |
| Key atoms for substitution | The nitrogen atom at position 4 is a primary site for introducing substituents to modulate biological activity. The carbon atoms of the ring can also be substituted. |
| Physicochemical properties | The presence of both an ether oxygen and an amine nitrogen imparts a degree of polarity and allows for hydrogen bonding. The nitrogen atom is basic. |
Properties
CAS No. |
2639427-64-6 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Methoxy 1,4 Oxazepane Hydrochloride
Retrosynthetic Analysis of the 6-Methoxy-1,4-oxazepane (B13516605) Skeleton
A retrosynthetic analysis of the 6-methoxy-1,4-oxazepane skeleton reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary bond disconnections to consider are the C-O and C-N bonds within the seven-membered ring.
A logical C-O disconnection points to a linear amino alcohol precursor. This precursor would contain the necessary carbon backbone and the nitrogen atom, with a hydroxyl group and a leaving group positioned to facilitate an intramolecular Williamson ether synthesis. The methoxy (B1213986) group at the C6 position can be introduced either in the starting material or at a later stage.
Alternatively, a C-N bond disconnection suggests a strategy involving the reaction of a bifunctional precursor containing an amino group and a suitably activated ether functionality. This could involve, for example, the reaction of an aminoether with a two-carbon electrophile to complete the ring.
A further disconnection strategy involves a ring expansion of a six-membered morpholine (B109124) derivative. This approach is attractive as it leverages the more favorable kinetics of six-membered ring formation.
Finally, cycloaddition reactions offer another pathway, where a three-atom and a four-atom fragment are joined to construct the seven-membered ring in a single step. numberanalytics.com
These retrosynthetic pathways provide the foundation for the various synthetic strategies discussed in the following sections.
Classical Approaches to 1,4-Oxazepane (B1358080) Synthesis
Classical methods for the synthesis of heterocyclic rings have been adapted for the construction of the 1,4-oxazepane core. These approaches often involve well-established reaction types and readily available starting materials.
Valence-bond isomerization represents an elegant approach to the synthesis of certain heterocyclic systems. In the context of oxepines, a valence isomerization exists between the monocyclic oxepine and the bicyclic benzene (B151609) oxide. beilstein-journals.org This equilibrium is influenced by the solvent polarity and substitution pattern on the ring. beilstein-journals.org While this strategy is more commonly applied to unsaturated systems, the underlying principle of rearranging bonding patterns can be conceptually extended to the synthesis of saturated heterocycles. For instance, a suitably substituted bicyclic precursor could potentially be rearranged to form the 1,4-oxazepane ring system, although this is not a commonly employed method for this particular heterocycle.
Enamine condensation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comcambridge.org In the synthesis of a 1,4-oxazepane, an enamine derived from a ketone or aldehyde could react with a suitable electrophile to construct the ring. For example, the enamine of a β-amino ketone could undergo an intramolecular cyclization.
A plausible route to a precursor for 6-methoxy-1,4-oxazepane could involve the reaction of an enamine with a molecule containing both an ether linkage and a reactive electrophilic site. The formation of enamines is typically catalyzed by acid and involves the reaction of a secondary amine with a carbonyl compound. masterorganicchemistry.com The subsequent reaction with an electrophile and hydrolysis of the resulting iminium salt would furnish the desired heterocyclic system.
Ring expansion reactions are a valuable method for the synthesis of medium-sized rings, which are often challenging to form via direct cyclization. mdpi.com This strategy involves the formation of a more stable five- or six-membered ring, followed by a rearrangement that expands the ring by one or more atoms.
Several named reactions can be employed for ring expansion, including the Tiffeneau–Demjanov, Beckmann, and Schmidt rearrangements. vanderbilt.edu For instance, a suitably substituted piperidine (B6355638) or morpholine derivative could serve as a precursor for a 1,4-oxazepane. A common approach involves the reaction of a cyclic ketone with a diazomethane (B1218177) derivative, leading to a one-carbon insertion and the formation of a larger ring.
The synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones has been accomplished via a Schmidt reaction on 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones, demonstrating the utility of ring expansion in the synthesis of seven-membered heterocycles containing a nitrogen atom. nih.gov A similar strategy could be envisioned for the synthesis of the 1,4-oxazepane ring system.
| Ring Expansion Method | Starting Material | Reagents | Product |
| Tiffeneau–Demjanov | Cyclic β-amino alcohol | Nitrous acid | Ring-expanded ketone |
| Beckmann Rearrangement | Cyclic oxime | Acid catalyst (e.g., H₂SO₄) | Lactam |
| Schmidt Reaction | Cyclic ketone | Hydrazoic acid (HN₃) | Lactam |
This table provides an overview of common ring expansion reactions that can be adapted for the synthesis of seven-membered heterocycles.
Modern and Stereoselective Synthetic Pathways
Modern synthetic chemistry has seen a significant focus on the development of stereoselective methods to control the three-dimensional arrangement of atoms in a molecule. This is particularly important for the synthesis of chiral molecules for applications in medicinal chemistry.
The synthesis of chiral, polysubstituted 1,4-oxazepanes with high levels of stereocontrol has been achieved through various strategies. One notable method involves a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov This approach relies on the substrate-controlled diastereoselective formation of a bromonium ion from an allylic amine, followed by an intramolecular ring-opening. thieme-connect.com The stereoselectivity of this reaction is influenced by the substituents on the starting material, with the conformation of the substrate playing a key role in determining the stereochemical outcome. nih.gov
Another approach to chiral 1,4-oxazepane-5-carboxylic acids involves a solid-phase synthesis starting from a polymer-supported homoserine. rsc.org The stereoselectivity of the final ring-closing step is dependent on the reaction conditions and the substitution pattern of the precursors. rsc.org
Furthermore, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid has been developed for the synthesis of chiral 1,4-benzoxazepines. nih.gov This metal-free method provides access to seven-membered heterocycles with a high degree of enantiocontrol under mild conditions. nih.gov
The alkylation of chiral seven-membered rings fused to tetrazoles has also been shown to proceed with high diastereoselectivity, providing a route to diastereomerically enriched azepanes after reduction of the tetrazole moiety. nih.gov
| Stereoselective Method | Key Reaction | Catalyst/Reagent | Stereochemical Outcome |
| Haloetherification | 7-endo cyclization | N-Bromosuccinimide (NBS) | Diastereoselective |
| Solid-Phase Synthesis | Reductive cleavage and cyclization | Trifluoroacetic acid/Triethylsilane | Diastereoselective |
| Oxetane Desymmetrization | Intramolecular ring-opening | Chiral Brønsted Acid | Enantioselective |
| Alkylation of Chiral Tetrazoles | Anionic alkylation | Alkyl halides | Diastereoselective |
This table summarizes modern stereoselective methods applicable to the synthesis of chiral 1,4-oxazepanes and related seven-membered heterocycles.
Multicomponent Reactions for Oxazepane Core Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. For the formation of the 1,4-oxazepane core, several MCRs can be envisioned. For instance, a consecutive Betti/Bargellini multicomponent reaction has been successfully employed for the synthesis of naphtho[1,2-f] chemicalpapers.comnih.govoxazepine scaffolds. chemicalpapers.com This strategy involves the initial formation of an aminobenzylnaphthol via the Betti reaction, followed by a Bargellini reaction with chloroform (B151607) and an aliphatic ketone to construct the oxazepine ring. chemicalpapers.com While this specific example leads to a fused aromatic system, the underlying principles could be adapted for the synthesis of saturated 1,4-oxazepanes by selecting appropriate non-aromatic precursors.
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This reaction typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. By carefully choosing the starting components, it is conceivable to construct a 1,4-oxazepane framework. For example, a bifunctional starting material containing both an amino and a hydroxyl group could potentially undergo an intramolecular cyclization following the Ugi reaction to yield the desired seven-membered ring.
The key advantage of MCRs lies in their ability to generate molecular diversity and complexity in a convergent manner, which is highly desirable in the discovery of new bioactive compounds. nih.gov
Application of Click Chemistry Methodologies in Oxazepane Construction
Click chemistry, a concept introduced by K.B. Sharpless, emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of new molecules. wikipedia.orgorganic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org While not directly forming the oxazepane ring itself, click chemistry can be a powerful tool for linking molecular fragments, which could include a pre-formed oxazepane ring, to other functionalities. nih.gov
For instance, a 1,4-oxazepane derivative bearing either an azide (B81097) or an alkyne functional group could be readily coupled with a variety of other molecules using click chemistry. This modular approach allows for the rapid generation of a library of compounds for biological screening. A synthetic strategy could involve the preparation of a propargylated 1,4-oxazepane, which can then undergo a click reaction with various substituted aromatic azides to yield 1,2,3-triazole-containing oxazepane derivatives. nih.gov This methodology has been successfully applied to the synthesis of other heterocyclic systems. nih.gov
While highly efficient on a laboratory scale, the use of copper catalysts and azide precursors can present safety concerns for large-scale synthesis, and alternative, metal-free click reactions or other cyclization strategies may be considered for industrial production. researchgate.net
Formation of the 6-Methoxy Moiety: Strategies and Regioselectivity
One common method for introducing a methoxy group is through the methylation of a corresponding hydroxyl group. If the synthesis of the 1,4-oxazepane ring proceeds via a precursor containing a hydroxyl group at the desired position, this hydroxyl group can be converted to a methoxy group using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. mdpi.com The choice of base and reaction conditions is crucial to avoid side reactions.
Alternatively, the methoxy group can be introduced early in the synthetic sequence. For example, a starting material already containing a methoxy group can be carried through the reaction sequence to form the final product. A study on the synthesis of 6-methoxy-1-oxaspiro nih.govresearchgate.netdeca-6,9-diene-8-one utilized a precursor, 2-methoxy-4-O-methoxymethylbenzaldehyde, where the methoxy group was already in place. mdpi.com
The regioselectivity of the methoxylation can be controlled by the directing effects of other functional groups on the ring or by using protecting groups to block other reactive sites.
Functional Group Interconversions and Derivatization Techniques Relevant to 6-Methoxy-1,4-oxazepane Hydrochloride
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk In the context of this compound synthesis, several FGIs could be relevant.
For example, if a precursor contains a carbonyl group at the 6-position, it could be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me This newly formed hydroxyl group could then be methylated to introduce the desired methoxy group.
Conversely, an alcohol can be oxidized to a carbonyl group. Primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC), while secondary alcohols are oxidized to ketones. imperial.ac.ukfiveable.me
Other important FGIs include the conversion of alcohols to leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. vanderbilt.edu The amine functionality within the 1,4-oxazepane ring can also be derivatized, for instance, through acylation or alkylation, to modify the properties of the final compound.
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 6-methoxy-1,4-oxazepane with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is a critical aspect of any synthetic endeavor to maximize yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters for each synthetic step would need to be systematically investigated.
Table 1: Parameters for Reaction Optimization
| Parameter | Considerations |
| Solvent | The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants and products. |
| Temperature | Reactions may require heating to overcome activation barriers or cooling to control exothermic reactions and improve selectivity. |
| Catalyst | The choice and loading of a catalyst (e.g., acid, base, or metal catalyst) can dramatically affect reaction efficiency and selectivity. |
| Reagent Stoichiometry | The molar ratio of reactants can be adjusted to drive the reaction to completion and minimize the presence of unreacted starting materials. |
| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time. |
For instance, in a potential multicomponent reaction to form the oxazepane core, screening different solvents, catalysts, and temperatures would be necessary to identify the conditions that provide the highest yield of the desired ring system. Similarly, in the methylation step to form the 6-methoxy group, the choice of base and methylating agent, along with the reaction temperature, would be crucial for achieving high conversion and regioselectivity.
Advanced Spectroscopic and Chromatographic Characterization in Research of 6 Methoxy 1,4 Oxazepane Hydrochloride
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 6-methoxy-1,4-oxazepane (B13516605) hydrochloride can be constructed.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 6-methoxy-1,4-oxazepane hydrochloride provides crucial information regarding the number of different types of protons and their neighboring environments. Due to the presence of the hydrochloride salt, the amine proton is expected to be broadened and may exchange with residual water in the solvent. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms are anticipated to be shifted downfield due to the electron-withdrawing effects of these heteroatoms.
A plausible ¹H NMR spectrum would exhibit distinct signals for the methoxy (B1213986) group protons and the protons at each position of the oxazepane ring. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.3-3.5 ppm. The protons on the seven-membered ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton at the C6 position, being attached to the same carbon as the methoxy group, would likely appear as a multiplet. Protons on carbons adjacent to the nitrogen (C3 and C5) and oxygen (C2 and C7) would also exhibit characteristic downfield shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 3.8 - 4.0 | m |
| H3 | 3.1 - 3.3 | m |
| H5 | 3.0 - 3.2 | m |
| H6 | 3.6 - 3.8 | m |
| H7 | 3.7 - 3.9 | m |
| OCH₃ | 3.3 - 3.5 | s |
Note: This is a representative table based on analogous structures. Actual chemical shifts and multiplicities may vary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbon of the methoxy group is expected to resonate in the range of 55-60 ppm. The carbons of the oxazepane ring will have shifts influenced by the adjacent heteroatoms. Carbons bonded to oxygen (C2, C7, and C6) will be deshielded and appear at lower field (higher ppm values) compared to those bonded only to nitrogen or other carbons. The carbons adjacent to the nitrogen (C3 and C5) will also be shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 | 70 - 75 |
| C3 | 50 - 55 |
| C5 | 48 - 53 |
| C6 | 78 - 83 |
| C7 | 68 - 73 |
Note: This is a representative table based on analogous structures. Actual chemical shifts may vary.
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity within the oxazepane ring, for instance, showing correlations between H2 and H3, H5 and H6, and H6 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.govnih.gov Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals (or vice-versa).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature for the hydrochloride salt of a secondary amine is the broad and strong absorption band for the N-H⁺ stretching vibration, which typically appears in the region of 2700-2400 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the oxazepane ring and the methoxy group would result in a strong, characteristic band in the 1150-1050 cm⁻¹ region. spectroscopyonline.com C-H stretching vibrations from the aliphatic ring and methoxy group would be observed around 2950-2800 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950-2800 | Medium-Strong | C-H stretching (aliphatic) |
| 2700-2400 | Strong, Broad | N-H⁺ stretching (secondary amine salt) |
| 1470-1440 | Medium | CH₂ scissoring |
Note: This is a representative table based on analogous structures. Actual peak positions and intensities may vary.
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar or weakly polar bonds. The C-C and C-N stretching vibrations within the oxazepane ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric C-O-C stretching vibration may also be observed. The N-H⁺ stretching vibration, while strong in the IR, is often weaker and less broad in the Raman spectrum. Raman spectroscopy can be a powerful tool for studying the conformational properties of the seven-membered ring in the solid state.
Table 4: Predicted Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950-2800 | Strong | C-H stretching (aliphatic) |
| 1470-1440 | Medium | CH₂ deformation |
| 1100-1000 | Medium | C-C and C-N stretching |
Note: This is a representative table based on analogous structures. Actual peak positions and intensities may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique in chemical research, providing critical information about the molecular weight and structure of compounds. For this compound, both high-resolution and tandem mass spectrometry are invaluable for its unambiguous identification and characterization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. nih.govnih.gov This is a significant advantage over low-resolution mass spectrometry, as it can differentiate between compounds that have the same nominal mass but different chemical formulas.
For 6-methoxy-1,4-oxazepane, which has a chemical formula of C6H13NO2, the analysis would typically be performed on the protonated molecule, [M+H]+. The theoretical exact mass of this ion can be calculated with high precision. The high-resolution measurement provides a highly accurate mass that can confirm the elemental composition, a crucial piece of data for structural elucidation. researcher.life
| Attribute | Value |
|---|---|
| Chemical Formula (free base) | C6H13NO2 |
| Ion Analyzed | [M+H]+ |
| Theoretical Exact Mass | 132.1025 u |
| Hypothetical Measured Mass | 132.1028 u |
| Mass Accuracy (ppm) | 2.3 |
This table presents hypothetical HRMS data for 6-methoxy-1,4-oxazepane, illustrating the precision of the technique.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.govmiamioh.edu In an MS/MS experiment, the protonated parent ion of 6-methoxy-1,4-oxazepane ([M+H]+ at m/z 132.1) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, charged fragments. The masses of these fragments provide a wealth of information about the connectivity of the atoms within the molecule.
The fragmentation of 6-methoxy-1,4-oxazepane is expected to occur at the most labile bonds, particularly around the ether and amine functionalities and within the oxazepane ring. The analysis of these fragmentation pathways allows researchers to piece together the structure of the original molecule, confirming the identity of the compound.
| Proposed Fragment Ion | Hypothetical m/z | Neutral Loss | Structural Information |
|---|---|---|---|
| [M+H]+ | 132.1 | - | Parent Ion |
| C5H9NO+ | 100.1 | CH3OH | Loss of methanol (B129727) from the methoxy group and a proton |
| C4H10N+ | 72.1 | C2H3O2 | Cleavage of the oxazepane ring |
| C3H7O+ | 59.1 | C3H6N | Ring opening and cleavage |
This table outlines a hypothetical fragmentation pattern for this compound in an MS/MS experiment.
Chromatographic Separation Techniques for Purity and Stereoisomer Analysis
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the resolution of stereoisomers. For a chiral compound like 6-methoxy-1,4-oxazepane, these methods are critical for both research and quality control.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of pharmaceutical compounds. nih.gov A typical HPLC method for a polar compound like this compound would involve reversed-phase chromatography. thermofisher.com
Method development would focus on optimizing the separation of the main compound from any potential impurities. This involves the careful selection of a stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with a pH-adjusting buffer), and a suitable detector. thermofisher.compharmaceutical-networking.com As 6-methoxy-1,4-oxazepane lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be more appropriate than a standard UV detector.
| Parameter | Hypothetical Value/Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | CAD |
| Retention Time | ~6.5 min |
| Purity (Area %) | >99.5% |
This table provides an example of a developed HPLC method for the purity analysis of this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. waters.comnih.govhalocolumns.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. pharmaceutical-networking.com For the analysis of 6-methoxy-1,4-oxazepane, converting an HPLC method to UHPLC would lead to a substantial reduction in run time and solvent consumption, making it a more efficient and "greener" analytical approach. nih.gov
| Parameter | Hypothetical Value/Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Detector | CAD/MS |
| Retention Time | ~1.8 min |
This table illustrates a hypothetical UHPLC method, highlighting the increased efficiency over HPLC.
Chiral Chromatography for Enantiomeric Excess Determination
Since 6-methoxy-1,4-oxazepane possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers can have different pharmacological properties, making their separation and quantification crucial. scielo.org.mx Chiral chromatography is the primary technique used for this purpose. uma.eschiralpedia.com
This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.net Polysaccharide-based CSPs are commonly used for the separation of chiral amines. nih.gov The development of a chiral HPLC method would involve screening different CSPs and mobile phases to find the optimal conditions for baseline separation of the two enantiomers. researchgate.netresearchgate.net The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated from the peak areas of the separated enantiomers. heraldopenaccess.usnih.gov
| Parameter | Hypothetical Value/Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose-based) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detector | UV (210 nm) or CAD |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (ee %) | Calculated from peak areas |
This table outlines a hypothetical chiral HPLC method for the separation of the enantiomers of 6-methoxy-1,4-oxazepane.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, being a salt, is non-volatile and possesses a polar secondary amine group. Direct analysis by GC is therefore not feasible due to its low volatility and potential for strong interaction with the GC column, which can lead to poor peak shape and decomposition. nih.govvt.edubre.com
To overcome these limitations, chemical derivatization is a necessary prerequisite. This process involves converting the analyte into a more volatile and thermally stable form. research-solution.com For the secondary amine present in the 6-methoxy-1,4-oxazepane structure, a common and effective method is acylation. vt.eduresearchgate.net This can be achieved by reacting the free base form of the compound with an acylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride. research-solution.comnih.gov The resulting fluoroacyl derivative is significantly more volatile and less polar, making it amenable to GC analysis. research-solution.com
The typical workflow would involve:
Neutralizing the hydrochloride salt to its free base form using a suitable base.
Extracting the free base into an organic solvent.
Reacting the extract with an acylating reagent, often with a catalyst, to form the volatile derivative. research-solution.com
Injecting the resulting solution into the gas chromatograph.
The separation would be carried out on a capillary column, chosen based on the polarity of the derivative. A column with a mid-polarity phase would likely provide good resolution.
Table 1: Hypothetical GC Parameters for Analysis of Derivatized 6-Methoxy-1,4-oxazepane
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivative | Heptafluorobutyryl (HFB) derivative |
| Hypothetical Retention Time | ~9.5 minutes |
Thin-Layer Chromatography (TLC) as a Research Tool
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative assessment of a compound's purity and for monitoring the progress of chemical reactions. For this compound, TLC can quickly verify the presence of the compound and identify potential impurities.
As a polar salt, the compound will exhibit strong affinity for a polar stationary phase like silica (B1680970) gel. sciencemadness.orgreddit.com When using a non-polar or moderately polar mobile phase (eluent), the salt will likely remain at the origin (baseline), resulting in a retention factor (Rf) of 0. sciencemadness.orgreddit.com To achieve migration and separation, the polarity of the mobile phase must be increased. A common strategy involves using a mixture of a polar organic solvent, such as methanol or ethyl acetate, with a less polar solvent like dichloromethane (B109758) or hexane. Crucially, adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase can neutralize the hydrochloride salt on the plate, converting it to the free base in situ. reddit.com This less polar free base will then migrate up the plate, allowing for effective chromatographic separation.
Table 2: Hypothetical TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1, v/v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) or iodine vapor |
| Hypothetical Rf Value | 0.45 |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound as it can directly analyze polar, thermally labile, and non-volatile compounds in their salt form, eliminating the need for derivatization. sciex.com The compound would typically be separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a mass spectrometer.
An electrospray ionization (ESI) source in positive ion mode would be ideal, as the secondary amine is readily protonated. nih.gov The mass spectrometer would detect the protonated free base of the compound, [M+H]⁺. Given the molecular formula of the free base as C₇H₁₅NO₂, the expected mass-to-charge ratio (m/z) for the monoisotopic parent ion would be approximately 146.12. Tandem mass spectrometry (MS/MS) could be used to fragment this parent ion, yielding structural information and enhancing specificity for quantitative analysis. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) would be applied to the derivatized form of the compound, as discussed in the GC section. The coupling of GC to a mass spectrometer allows for definitive identification of the analyte. vt.edu The mass spectrometer records the fragmentation pattern of the derivatized molecule upon ionization, which serves as a chemical "fingerprint." For a cyclic amine derivative, fragmentation would likely involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and cleavage of the oxazepane ring. whitman.edujove.com The resulting mass spectrum provides confirmation of the molecular weight and structural features of the derivatized analyte.
Table 3: Predicted Mass Spectrometry Data (Hypothetical)
| Technique | Analyte Form | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|---|
| LC-MS | Free Base | ESI (+) | 146.1 [M+H]⁺ | Fragments resulting from loss of methoxymethyl group or ring opening |
| GC-MS | HFB Derivative | EI (+) | 341.1 [M]⁺ | Fragments from alpha-cleavage and loss of the perfluoroalkyl chain |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful and unambiguous technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This method is contingent upon the ability to grow a suitable single crystal of this compound.
The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays are used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined.
The data obtained from an X-ray crystal structure analysis are definitive and provide a wealth of information, including:
Absolute Configuration: Unambiguous determination of the stereochemistry if the compound is chiral.
Molecular Conformation: The exact shape of the molecule, including the conformation of the seven-membered oxazepane ring (e.g., boat, chair, or twist conformation).
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Intermolecular Interactions: Detailed insight into how the molecules are packed in the crystal lattice, including hydrogen bonding between the protonated amine (N-H⁺) and the chloride anion (Cl⁻), as well as other non-covalent interactions. researchgate.netnih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₁₆ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |
| Volume | 1009 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.205 g/cm³ |
Theoretical and Computational Studies on 6 Methoxy 1,4 Oxazepane Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of a molecule at the electronic level. These methods are instrumental in understanding the geometry, stability, and reactivity of novel chemical entities like 6-methoxy-1,4-oxazepane (B13516605) hydrochloride.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For 6-methoxy-1,4-oxazepane hydrochloride, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties, and thermodynamic stability.
A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p). Such calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure. Furthermore, DFT is used to calculate key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Hypothetical DFT-Calculated Properties of 6-Methoxy-1,4-oxazepane
| Property | Hypothetical Value |
| Total Energy (Hartree) | -425.12345 |
| HOMO Energy (eV) | -6.543 |
| LUMO Energy (eV) | 1.234 |
| HOMO-LUMO Gap (eV) | 7.777 |
| Dipole Moment (Debye) | 2.87 |
Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.
Conformational Analysis and Energy Minima of the Seven-Membered Ring
The seven-membered 1,4-oxazepane (B1358080) ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the methoxy (B1213986) group at the 6-position will influence the relative stability of these conformers due to steric and electronic effects.
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (energy minima). This is typically done by performing a series of geometry optimizations starting from different initial structures. The relative energies of the identified conformers can then be calculated to determine their Boltzmann populations. For 1,4-oxazepane derivatives, studies have suggested that a chair-like conformation is often the most energetically favorable.
Hypothetical Relative Energies of 6-Methoxy-1,4-oxazepane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Chair | 1.52 |
| Boat | 3.89 |
| Twist-Boat | 2.76 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of molecules over time.
Force Field Development and Parameterization for Oxazepane Systems
Molecular mechanics force fields are a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecule. For a novel scaffold like 6-methoxy-1,4-oxazepane, it is likely that existing general-purpose force fields (e.g., AMBER, CHARMM, OPLS) may not have accurate parameters for all the necessary atom types and bonded terms.
Therefore, a crucial step in molecular modeling is the development and parameterization of a specific force field for the oxazepane system. This process involves fitting the force field parameters to reproduce high-quality quantum mechanical data. For instance, bond stretching and angle bending parameters can be derived from the Hessian matrix of a DFT geometry optimization. Torsional parameters, which are critical for accurately describing the conformational preferences of the seven-membered ring, are typically parameterized by fitting to the potential energy surface calculated at a high level of theory.
Conformational Flexibility and Ring Pucker Analysis
Once a reliable force field is established, molecular dynamics (MD) simulations can be performed. In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory of the molecule's movement over time. This allows for the exploration of the conformational landscape of this compound in a simulated environment (e.g., in a solvent like water).
From the MD trajectory, the conformational flexibility of the 1,4-oxazepane ring can be analyzed. Ring pucker analysis, using Cremer-Pople coordinates, can be employed to quantify the shape of the seven-membered ring and to identify transitions between different conformational states. This provides a dynamic picture of the ring's behavior, which is often more informative than the static view provided by quantum chemical calculations alone.
Solvent Effects on Molecular Conformation
The three-dimensional conformation of the 1,4-oxazepane ring is crucial for its interaction with biological targets. Computational studies on related heterocyclic systems demonstrate that the surrounding solvent can significantly influence the molecule's preferred shape. The flexible seven-membered ring of an oxazepane can adopt several low-energy conformations, such as chair, boat, or twist-boat forms.
The choice of solvent in computational models, often simulated using methods like the Polarizable Continuum Model (PCM), can alter the relative energies of these conformers. In non-polar solvents, intramolecular hydrogen bonding and van der Waals forces are dominant in determining the most stable conformation. Conversely, in polar solvents like water, the molecule will orient itself to maximize favorable interactions, such as hydrogen bonds between the solvent and the heteroatoms (oxygen and nitrogen) of the oxazepane ring. For this compound, the protonated amine and the oxygen atoms are expected to be key sites for interaction with polar solvents, potentially stabilizing conformations that expose these groups to the solvent environment. A study on 1,4-benzoxazepines highlighted that the choice of solvent, from aromatic to chlorinated or ethereal solvents, had a significant impact on reaction outcomes, underscoring the role of solvent in stabilizing intermediates and influencing conformational states acs.org.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. wuxibiology.comsapub.org The energies and shapes of these orbitals provide critical insights into the chemical behavior of this compound.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.netresearchgate.net
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Thiophene Analog | -6.5 | -1.2 | 5.3 | DFT/B3LYP |
| Pyridine Analog | -7.1 | -0.8 | 6.3 | DFT/B3LYP |
| Oxazole Analog | -7.5 | -0.5 | 7.0 | DFT/ωB97XD |
| Substituted Benzothiazole | -5.8 | -2.1 | 3.7 | DFT/B3LYP |
Electrostatic Potential Surfaces for Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a computational visualization that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. uni-muenchen.deresearchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, repulsive to positive charges). wolfram.com
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atoms due to their lone pairs of electrons. researchgate.net These areas represent likely hydrogen bond acceptor sites. researchgate.net The protonated nitrogen of the hydrochloride salt would exhibit a strong positive potential (blue), identifying it as a key hydrogen bond donor and interaction site. The methoxy group would also influence the local electronic environment. Such maps are critical for understanding non-covalent interactions that govern ligand-receptor binding. mdpi.com
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of new compounds and the interpretation of experimental results.
NMR Chemical Shifts: Quantum mechanical methods, especially DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. github.io These calculated values are then compared to a reference compound (like tetramethylsilane) to yield predicted chemical shifts. researchgate.net Recent advances using machine learning and deep neural networks have shown the potential to predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.govnih.gov For this compound, such predictions would be sensitive to the ring's conformation and the electronic effects of the methoxy group.
| Proton Position | Experimental Shift (ppm) | Predicted Shift (ppm) (DFT/B3LYP) | Difference (ppm) |
|---|---|---|---|
| H-2a | 3.15 | 3.21 | -0.06 |
| H-2b | 2.98 | 3.05 | -0.07 |
| H-5a | 4.10 | 4.02 | +0.08 |
| H-6 | 3.85 | 3.89 | -0.04 |
IR Frequencies: DFT calculations are also widely used to predict vibrational frequencies found in an infrared (IR) spectrum. dtic.mil After geometry optimization, a frequency calculation determines the vibrational modes of the molecule. youtube.com The resulting computed frequencies often require scaling to better match experimental data due to factors like anharmonicity and the limitations of the theoretical model. mdpi.comacs.org For the subject compound, key predicted vibrational modes would include C-O-C stretches, C-N stretches, and C-H vibrations of the aliphatic ring and the methoxy group. Comparing the predicted spectrum to an experimental one can confirm the compound's structure and functional groups. dtic.mil
Structure-Activity Relationship (SAR) Theory and Pharmacophore Modeling (Theoretical)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov For the oxazepane class, computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to build mathematical models that correlate structural features with activity. acs.orgnih.gov
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. researchgate.net These models analyze the steric and electrostatic fields around a series of aligned molecules to identify regions where modifications would likely enhance or diminish biological activity. For oxazepane derivatives, studies have identified that the size of the oxazepane ring and the nature of substituents on the nitrogen and other positions are important for affinity at targets like the dopamine (B1211576) D4 receptor. acs.orgnih.gov
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target. patsnap.com These features include hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. patsnap.com For oxazepanes, a pharmacophore model might define the required spatial arrangement of the nitrogen atom (as a hydrogen bond donor or charged center), the oxygen atom (as a hydrogen bond acceptor), and any attached aromatic or hydrophobic groups. researchgate.net Such models are invaluable for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. dovepress.com
Ligand-Based and Structure-Based Drug Design Principles Applied to Oxazepanes
Computational drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are applicable to the oxazepane scaffold.
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govgardp.org The known active compounds (ligands) are analyzed to build a predictive model, such as a pharmacophore or a QSAR model. fiveable.me This model then serves as a template to design new molecules or to search databases for compounds that fit the model's criteria. fiveable.meamrita.edu For oxazepanes, if a series of derivatives shows activity against a particular receptor, LBDD can be used to deduce the key structural requirements for that activity and guide the synthesis of more potent analogues. researchgate.net
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR), SBDD can be employed. nih.govgardp.org This powerful technique involves computationally "docking" the ligand into the active site of the target to predict its binding orientation and affinity. mdpi.com Molecular docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the oxazepane derivative and specific amino acid residues in the target's binding pocket. This information allows for the rational design of modifications to the ligand to improve these interactions and, consequently, its potency and selectivity. nih.govsaromics.com For example, if docking revealed an empty hydrophobic pocket near the 6-methoxy group, a medicinal chemist might design a derivative with a larger hydrophobic substituent at that position to achieve a better fit.
Virtual Screening Methodologies for Related Scaffolds
Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify novel bioactive compounds from large chemical libraries. For scaffolds related to 1,4-oxazepane, various virtual screening methodologies have been employed to explore their potential as therapeutic agents. These approaches can be broadly categorized into ligand-based and structure-based methods, often used in a hierarchical or combined manner to enhance the efficiency and accuracy of hit identification.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. A prominent LBVS technique applied to 1,4-oxazepane-related structures is pharmacophore modeling. dovepress.com This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. For instance, in the discovery of novel trypanocidal agents, a pharmacophore model was developed using pyrazolo[4,3-c]pyridine derivatives as a template. This model guided the identification of new scaffolds, including 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepines, that fulfilled the required spatial and chemical constraints for binding to the PEX14 protein. acs.org Another ligand-based approach, 3D Quantitative Structure-Activity Relationship (3D-QSAR), has been utilized to understand the relationship between the chemical structures of 1,4-oxazepane derivatives and their biological activity as dopamine D4 receptor ligands. nih.govacs.org By analyzing the coefficient plots from GRID/GOLPE methodology, researchers identified key structural regions around the benzene (B151609) rings and the 1,4-oxazepane system that are crucial for binding affinity. nih.govacs.org
Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the biological target to identify potential ligands. nih.gov Molecular docking is a key SBVS technique that predicts the preferred orientation and binding affinity of a ligand within the active site of a receptor. researchgate.netmdpi.com This method has been applied to screen libraries of compounds against targets for which 1,4-oxazepane analogs are being investigated. For example, in the development of PEX14 inhibitors, a docking campaign was conducted on a library of compounds selected through similarity searches. The docking poses were then analyzed to check for key interactions with the binding site residues, leading to the identification of promising 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine-based hits. acs.org
Scaffold hopping is another valuable strategy used in conjunction with virtual screening to discover structurally novel compounds with similar biological activity to known ligands. nih.govmdpi.com This approach was successfully employed in the search for new trypanocidal agents, where the Chemically Advanced Template Search (CATS) algorithm was used to perform scaffold-hopping from a known pyrazolo[4,3-c]pyridine lead compound. This led to the discovery of the 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine scaffold as a new chemotype targeting the PEX14–PEX5 protein-protein interaction. acs.org The process often involves a multi-step workflow, starting with a 2D similarity search, followed by filtering based on Tanimoto scores, and then proceeding to molecular docking and scoring to refine the hit list. acs.org
The table below summarizes the virtual screening methodologies applied to scaffolds related to 1,4-oxazepane, as discussed in the literature.
| Methodology | Specific Technique/Algorithm | Application Example | Key Findings |
| Ligand-Based Virtual Screening | 3D-QSAR (GRID/GOLPE) | Discovery of dopamine D4 receptor ligands. nih.govacs.org | Identified key structural regions around the benzene rings and the 1,4-oxazepane system as important for affinity. nih.govacs.org |
| Pharmacophore Modeling | Identification of new PEX14 inhibitors for trypanosomiasis. acs.org | A pharmacophore model based on pyrazolo[4,3-c]pyridine derivatives led to the discovery of the 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine scaffold. acs.org | |
| Structure-Based Virtual Screening | Molecular Docking | Screening of compounds against the PEX14 binding site. acs.org | Docking studies guided the selection of 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine analogs with favorable binding poses and interactions. acs.org |
| Scaffold Hopping | CATS Algorithm & Tanimoto Similarity | Discovery of novel trypanocidal agents targeting the PEX14–PEX5 interaction. acs.org | Successfully identified the 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine scaffold as a new chemotype by hopping from a known pyrazolo[4,3-c]pyridine lead. acs.org |
A typical workflow for a virtual screening campaign involving these methodologies is presented in the following table, based on the study for the discovery of new PEX14 inhibitors. acs.org
| Step | Description | Tools/Parameters Used | Outcome |
| 1. Initial Screening | 2D virtual screening based on a known lead compound. | CATS 2D screening based on Euclidean distance. | A library of over 10,000 compounds was generated. acs.org |
| 2. Compound Filtering | Filtering the initial library based on structural similarity to the lead. | Tanimoto similarity scores > 0.6. | The library was reduced to 37 compounds. acs.org |
| 3. Docking and Scoring | Preliminary docking of the filtered compounds into the target's binding site. | Docking/MD protocol. | Shortlisting of three promising scaffolds, including the 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine core. acs.org |
| 4. Scaffold Modification & Substructure Search | Editing the selected scaffold to enhance similarity to the lead and searching for analogs. | Murcko scaffold editing; Substructure search against ChemBridge Screening compound database. | A new library of 60 substituted 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine analogs was obtained. acs.org |
| 5. Final Selection | Docking, scoring, and manual inspection of the new library to select compounds for experimental testing. | Docking, scoring, and analysis of key interactions with binding site residues. | 17 molecules were selected for further in vitro testing. acs.org |
These theoretical and computational studies highlight the utility of integrated virtual screening strategies in exploring the chemical space around the 1,4-oxazepane scaffold and its derivatives for the discovery of new therapeutic agents.
Mechanistic Investigations of 6 Methoxy 1,4 Oxazepane Hydrochloride in Biological Systems Research Level
Role as a Chemical Probe in Biological Research
The utility of a compound like 6-methoxy-1,4-oxazepane (B13516605) hydrochloride as a chemical probe would hinge on its ability to selectively interact with a biological target and facilitate the study of that target's function.
Design Principles for 6-Methoxy-1,4-oxazepane Hydrochloride as a Chemical Probe
The design of a chemical probe based on the this compound scaffold would involve several key considerations. The core 1,4-oxazepane (B1358080) ring system provides a three-dimensional structure that can be systematically modified. The methoxy (B1213986) group at the 6-position could be crucial for target recognition and binding affinity.
To function as a probe, the parent molecule would likely require modification to include a reporter tag (e.g., a fluorophore or biotin) for detection and a photoreactive group for covalent cross-linking to its target. The placement of these modifications would be critical to avoid disrupting the interaction with the target protein.
Table 1: Hypothetical Design Parameters for a this compound-Based Chemical Probe
| Parameter | Design Consideration | Example Modification |
| Target Affinity & Selectivity | Modifications to the oxazepane ring or substituents to optimize binding to the intended target while minimizing off-target effects. | Introduction of additional functional groups based on the target's binding pocket structure. |
| Photoreactive Group | Incorporation of a moiety that can be activated by light to form a covalent bond with the target. | Phenyl azide (B81097), benzophenone, or diazirine groups. |
| Reporter Tag | Attachment of a detectable label for visualization and isolation of the probe-target complex. | Biotin for streptavidin-based purification, or a fluorescent dye for imaging. |
| Linker | A chemical spacer connecting the probe scaffold to the photoreactive group and reporter tag, ensuring they do not sterically hinder target binding. | Polyethylene glycol (PEG) or alkyl chains of varying lengths. |
Application in Target Identification Studies (e.g., Photo-affinity Labeling)
A key application for a chemical probe derived from this compound would be in target identification. Photo-affinity labeling is a powerful technique for this purpose. A hypothetical workflow would involve:
Synthesizing a derivative of this compound containing a photoreactive group and a reporter tag.
Incubating the probe with a complex biological sample, such as a cell lysate or living cells.
Exposing the sample to UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.
Lysing the cells (if applicable) and using the reporter tag to enrich and isolate the probe-protein complexes.
Identifying the bound proteins using techniques like mass spectrometry.
Elucidating Molecular and Cellular Pathways
Once a target protein is identified, the chemical probe can be used to investigate its role in molecular and cellular pathways. By observing the effects of the probe on cellular processes, researchers could gain insights into the function of the target protein and its downstream signaling cascades.
In Vitro Biochemical Assays for Target Interaction
To characterize the interaction between a potential probe and its target, a series of in vitro biochemical assays would be necessary.
Enzyme Inhibition Studies at a Molecular Level
If the identified target of this compound were an enzyme, its inhibitory activity would be quantified. These studies would determine the potency and mechanism of inhibition.
Table 2: Hypothetical Enzyme Inhibition Data for a this compound Derivative
| Parameter | Value | Description |
| IC₅₀ | Not Determined | The concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Kᵢ | Not Determined | The inhibition constant, a measure of the inhibitor's binding affinity. |
| Mechanism of Inhibition | Not Determined | Could be competitive, non-competitive, uncompetitive, or mixed. |
Q & A
Q. Advanced Techniques :
- NMR : ¹H NMR (D₂O) should show characteristic methoxy singlet at δ 3.3–3.5 ppm and oxazepane ring protons as multiplet signals between δ 3.8–4.2 ppm. ¹³C NMR confirms the methoxy carbon at ~55 ppm .
- HPLC-MS : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) detects purity >98%. ESI-MS ([M+H]⁺) should match theoretical m/z (e.g., 178.1 for C₇H₁₄ClNO₂) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the oxazepane ring .
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 127–132°C (decomposes) | |
| Solubility | Water-soluble (>50 mg/mL) | |
| λmax (UV-Vis) | 270 nm (methoxy π→π*) |
What safety protocols mitigate risks during handling?
Q. Basic Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., chlorinated solvents) .
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .
Contradiction Note :
While some safety sheets classify the compound as non-irritating (Skin Irritation Category 3), others recommend caution due to potential hydrochloride salt reactivity .
How do solvent systems influence nucleophilic substitution in derivatives?
Q. Experimental Design :
- Polar Protic vs. Aprotic : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, accelerating substitution at the oxazepane nitrogen. Polar protic solvents (MeOH, H₂O) stabilize intermediates but slow reaction rates .
- Case Study : Reaction of 6-methoxy-1,4-oxazepane with benzyl bromide in DMF (0°C, 12 h) achieves 85% yield vs. 60% in MeOH under reflux .
Data Conflict Resolution :
Discrepancies in reported yields may arise from trace moisture. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) before reactions .
What computational models predict the compound’s reactivity with biological targets?
Q. Advanced Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with G protein-coupled receptors (GPCRs). Protonated nitrogen and methoxy group orientation influence binding affinity .
- MD Simulations : AMBER force fields assess stability of ligand-receptor complexes over 100 ns trajectories. Contradictions between in silico and in vitro IC₅₀ values often stem from solvation effects or protonation state miscalculations .
Table 2 : Example Docking Results
| Target | Binding Energy (kcal/mol) | Predicted Activity |
|---|---|---|
| Serotonin Receptor | -8.2 | Moderate agonist |
| NMDA Receptor | -6.9 | Weak antagonist |
How can researchers resolve discrepancies in oxidative stability studies?
Q. Contradiction Analysis :
- Conflicting Data : Some studies report decomposition at >150°C , while others note stability under aerobic conditions at 25°C .
- Methodological Adjustments :
- TGA/DSC : Thermogravimetric analysis under N₂ vs. O₂ atmospheres identifies oxidation thresholds.
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Recommendation : Use argon-purged vials for long-term storage to prevent oxidation .
What analytical workflows validate purity in complex matrices?
Q. Step-by-Step Protocol :
Sample Prep : Lyophilize aqueous solutions to isolate the hydrochloride salt.
IC Analysis : Ion chromatography (Dionex ICS-5000) quantifies chloride counterion (retention time: 8.2 min) .
Residual Solvent Testing : GC-MS with headspace sampling detects traces of DMF or THF (limit: <500 ppm) .
Advanced Tip : Pair qNMR with internal standards (e.g., 1,4-dinitrobenzene) for absolute quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
